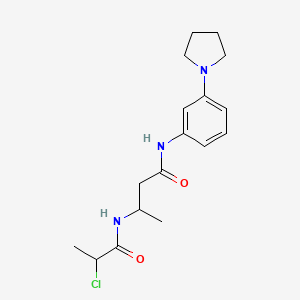![molecular formula C14H12F3N3O3 B2390647 4-({[1-méthyl-5-oxo-3-(trifluorométhyl)-1,5-dihydro-4H-pyrazol-4-ylidène]méthyl}amino)benzoate de méthyle CAS No. 320425-12-5](/img/structure/B2390647.png)
4-({[1-méthyl-5-oxo-3-(trifluorométhyl)-1,5-dihydro-4H-pyrazol-4-ylidène]méthyl}amino)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate is a complex organic compound with notable applications in various fields of scientific research, including chemistry, biology, and medicine. The structure consists of a pyrazole core with functional groups that enhance its reactivity and specificity in biochemical assays and synthetic applications.
Applications De Recherche Scientifique
Methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate has diverse applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, often serving as a building block in pharmaceuticals and agrochemicals.
Biology: Acts as a probe in biochemical assays, helping to elucidate enzyme mechanisms and interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specialized functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate typically involves a multi-step reaction. Key starting materials include 4-aminobenzoic acid and various pyrazole derivatives. The reactions are typically carried out in polar solvents under controlled temperatures to maintain stability and maximize yield.
Industrial Production Methods: Industrial synthesis follows similar routes but on a larger scale, often utilizing continuous flow reactors to streamline the process and reduce waste. Catalysts and optimized reaction conditions help achieve high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Uses agents like potassium permanganate or hydrogen peroxide.
Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophiles under basic or acidic conditions, depending on the target substitution.
Major Products: The products vary depending on the reaction type. For instance, oxidation may yield ketones or carboxylic acids, while substitution can introduce different functional groups onto the aromatic ring.
Mécanisme D'action
Compared to other pyrazole derivatives:
Methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate: stands out due to its unique trifluoromethyl group, which enhances its metabolic stability and binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
1-methyl-3-(trifluoromethyl)-5-oxo-4H-pyrazole-4-carboxylate
4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
1-methyl-3-(trifluoromethyl)-4-(phenylamino)-1H-pyrazole-5-carboxylate
Each of these compounds exhibits unique properties, but the structure and functional groups of methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate confer distinct advantages in certain applications, particularly in medicinal chemistry.
This comprehensive analysis covers the essential aspects of methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate. Let me know if there’s anything specific you’d like to delve into further!
Propriétés
IUPAC Name |
methyl 4-[[2-methyl-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]methylideneamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-20-12(21)10(11(19-20)14(15,16)17)7-18-9-5-3-8(4-6-9)13(22)23-2/h3-7,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCIVQJDZOINKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(F)(F)F)C=NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide](/img/structure/B2390566.png)

![N-[2-(4-chlorophenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2390572.png)
![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2390575.png)




![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2390582.png)
![(5-bromofuran-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2390583.png)

![3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2390586.png)
